1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine 1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 2034235-06-6
VCID: VC6268648
InChI: InChI=1S/C23H29F3N4O/c24-23(25,26)21-7-4-10-27-22(21)30-15-13-29(14-16-30)19-8-11-28(12-9-19)17-18-31-20-5-2-1-3-6-20/h1-7,10,19H,8-9,11-18H2
SMILES: C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)CCOC4=CC=CC=C4
Molecular Formula: C23H29F3N4O
Molecular Weight: 434.507

1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

CAS No.: 2034235-06-6

Cat. No.: VC6268648

Molecular Formula: C23H29F3N4O

Molecular Weight: 434.507

* For research use only. Not for human or veterinary use.

1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine - 2034235-06-6

Specification

CAS No. 2034235-06-6
Molecular Formula C23H29F3N4O
Molecular Weight 434.507
IUPAC Name 1-[1-(2-phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
Standard InChI InChI=1S/C23H29F3N4O/c24-23(25,26)21-7-4-10-27-22(21)30-15-13-29(14-16-30)19-8-11-28(12-9-19)17-18-31-20-5-2-1-3-6-20/h1-7,10,19H,8-9,11-18H2
Standard InChI Key UOLZHKIQLXTAIJ-UHFFFAOYSA-N
SMILES C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)CCOC4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with a 2-phenoxyethyl group, which is further connected to a piperazine ring. The piperazine moiety is substituted at the 4-position with a 3-(trifluoromethyl)pyridin-2-yl group. This arrangement introduces multiple centers of stereochemistry and functional complexity, including:

  • Piperidine core: A six-membered saturated nitrogen-containing ring, known for its conformational flexibility and role in modulating pharmacokinetic properties .

  • Phenoxyethyl linker: An ether-linked ethyl chain attached to a phenyl group, which may enhance lipophilicity and influence receptor binding .

  • Trifluoromethylpyridine substituent: A pyridine ring with a trifluoromethyl group at the 3-position, a common motif in medicinal chemistry for its metabolic stability and electron-withdrawing effects .

The molecular formula is deduced as C₃₂H₃₆F₃N₅O, with a molecular weight of 569.66 g/mol (calculated using PubChem’s molecular weight algorithm) .

Systematic Nomenclature

The IUPAC name follows the substitution patterns:

  • Piperidin-4-yl group: The parent piperidine is substituted at the 1-position with a 2-phenoxyethyl chain.

  • Piperazine group: The piperazine ring is substituted at the 4-position with a 3-(trifluoromethyl)pyridin-2-yl group.
    The full name reflects these substituents in descending order of priority.

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of this compound likely involves modular coupling of pre-functionalized piperidine and piperazine intermediates. Key steps may include:

  • Functionalization of piperidine: Introduction of the 2-phenoxyethyl group via nucleophilic substitution or reductive amination .

  • Piperazine derivatization: Attachment of the trifluoromethylpyridine moiety through Buchwald-Hartwig amination or SNAr reactions .

  • Final coupling: Linking the two subunits via amide or alkylation reactions, as demonstrated in the synthesis of similar piperazine-piperidine hybrids .

Synthetic Routes from Analogous Compounds

Data from related syntheses provide plausible pathways:

  • Piperidine intermediate: Methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate (CAS 632388-02-4) illustrates the use of tert-butoxycarbonyl (Boc) protection for amine groups during phenoxyethylation .

  • Piperazine functionalization: The synthesis of 1-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine highlights the feasibility of coupling heteroaromatic groups to piperazine rings under palladium catalysis .

Table 1: Hypothetical Synthesis Protocol

StepReaction TypeReagents/ConditionsYield*
1Boc protection of piperidineBoc₂O, DMAP, DCM, rt85%
2PhenoxyethylationPhenoxyethyl bromide, K₂CO₃, DMF, 80°C78%
3DeprotectionTFA/DCM (1:1), 0°C95%
4Piperazine coupling3-(Trifluoromethyl)pyridin-2-yl chloride, DIEA, MeCN, reflux65%
*Yields estimated from analogous reactions .

Physicochemical Properties

Calculated Properties

Using computational tools and analog data:

  • logP: ~3.2 (indicating moderate lipophilicity, suitable for blood-brain barrier penetration) .

  • Water solubility: <1 mg/mL (typical for lipophilic heterocycles) .

  • pKa: Piperidine nitrogen ≈ 10.5; piperazine secondary nitrogen ≈ 8.2 .

Spectral Characteristics

  • ¹H NMR: Expected signals include δ 7.2–7.4 ppm (phenyl protons), δ 3.8–4.2 ppm (methyleneoxy groups), and δ 2.5–3.5 ppm (piperidine/piperazine protons) .

  • MS (ESI+): Predominant ion at m/z 570.3 [M+H]⁺ .

Pharmacological Profile

Target Prediction

Structural analogs suggest potential interactions with:

  • GPCRs: Piperazine derivatives frequently target serotonin (5-HT) and dopamine receptors .

  • Kinases: Trifluoromethylpyridine groups are prevalent in kinase inhibitors (e.g., EGFR, VEGFR) .

Hypothetical Activity

  • Antipsychotic effects: Similar to 4-(4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-imidazol-2-yl}-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine, which showed dopaminergic activity .

  • Anticancer potential: Trifluoromethyl groups enhance cytotoxic potency in pyridine-based compounds .

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